molecular formula C9H14N2O2 B8382544 (4-Ethyl-imidazol-1-yl)-acetic acid ethyl ester

(4-Ethyl-imidazol-1-yl)-acetic acid ethyl ester

Cat. No. B8382544
M. Wt: 182.22 g/mol
InChI Key: KQUMWTQAOUBSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977323B2

Procedure details

1.7 g (9.5 mmol) of (4-ethyl-imidazol-1-yl)-acetic acid ethyl ester are dissolved in 47 ml (190 mmol) 4N HCl and the mixture is heated to reflux. After 2 h the mixture is cooled to rt and the solvent is removed in vacuo. The resulting product is used without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[CH2:5][N:6]1[CH:10]=[C:9]([CH2:11][CH3:12])[N:8]=[CH:7]1)C.Cl>>[CH2:11]([C:9]1[N:8]=[CH:7][N:6]([CH2:5][C:4]([OH:13])=[O:3])[CH:10]=1)[CH3:12]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)OC(CN1C=NC(=C1)CC)=O
Name
Quantity
47 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to reflux
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting product is used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)C=1N=CN(C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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